Cyanodipropylamine
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Overview
Description
Cyanodipropylamine is an organic compound with the chemical formula C7H14N2 It is a derivative of dipropylamine, where one of the hydrogen atoms is replaced by a cyano group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanodipropylamine can be synthesized through the reaction of dipropylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction proceeds as follows: [ \text{(C3H7)2NH} + \text{BrCN} \rightarrow \text{(C3H7)2NCN} + \text{HBr} ]
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyanodipropylamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Various substituted amines or alcohols.
Reduction: Dipropylamine.
Hydrolysis: Propionic acid or propionamide.
Scientific Research Applications
Cyanodipropylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of cyanodipropylamine involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research.
Comparison with Similar Compounds
Dipropylamine: Lacks the cyano group, making it less reactive in certain types of chemical reactions.
Diethylamine: Similar structure but with ethyl groups instead of propyl groups, leading to different reactivity and physical properties.
Cyanomethylamine: Contains a cyano group attached to a methylamine, offering different reactivity due to the shorter carbon chain.
Uniqueness: Cyanodipropylamine is unique due to the presence of both the cyano group and the dipropylamine structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
dipropylcyanamide |
InChI |
InChI=1S/C7H14N2/c1-3-5-9(7-8)6-4-2/h3-6H2,1-2H3 |
InChI Key |
JAMAIRVUEDZCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C#N |
Origin of Product |
United States |
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